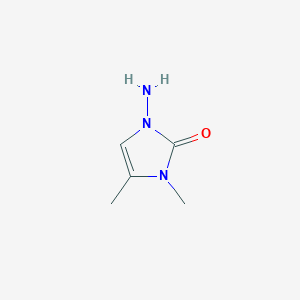
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one
Cat. No. B062190
Key on ui cas rn:
170500-49-9
M. Wt: 127.14 g/mol
InChI Key: ABSQEIJAQYRRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06034083
Procedure details


2 g of hydrazine hydrate are added to a solution of 2 g of 3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one in 12 ml of methanol and the suspension is boiled under reflux for 6 hours, then concentrated by evaporation and chromatographed on silica gel. 1 g of pyridine-3-carbaldehyde hydrazone and 0.7 g of the title compound having a melting point of 115-119° are thus obtained.

Name
3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one
Quantity
2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.NN.[CH3:4][N:5]1[C:9]([CH3:10])=[CH:8][N:7]([N:11]=CC2C=NC=CC=2)[C:6]1=[O:19]>CO>[NH2:11][N:7]1[CH:8]=[C:9]([CH3:10])[N:5]([CH3:4])[C:6]1=[O:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(C=C1C)N=CC=1C=NC=CC1)=O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NN1C(N(C(=C1)C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
